Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate
Description
Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate is a sodium salt derived from a pyridine-based carboxylic acid. Its structure comprises a pyridine ring substituted at the 3-position with a 2-methylpropyl (isobutyl) group and at the 4-position with an acetate moiety. The sodium counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical or industrial applications requiring aqueous compatibility .
Properties
IUPAC Name |
sodium;2-[3-(2-methylpropyl)pyridin-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.Na/c1-8(2)5-10-7-12-4-3-9(10)6-11(13)14;/h3-4,7-8H,5-6H2,1-2H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSSPUZTTDHNSK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CN=C1)CC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NNaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate typically involves the reaction of 2-methylpropylpyridine with acetic acid in the presence of a sodium base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
1.1. Muscarinic Acetylcholine Receptor Modulation
One of the key applications of sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate is its role as a positive allosteric modulator of the M3 muscarinic acetylcholine receptor (mAChR). Research indicates that compounds similar to this acetate exhibit potent activity in enhancing the receptor's response to acetylcholine, which is crucial for various physiological functions, including smooth muscle contraction and neurotransmission.
- Case Study: A study detailed the structure-activity relationship (SAR) of related compounds, demonstrating that modifications around the pyridyl moiety can significantly enhance receptor selectivity and potency. The compound exhibited a 36-fold increase in potency at the rat M3 mAChR, suggesting its potential as a pharmacological tool for studying mAChR functions in vivo .
1.2. Treatment of Inflammatory Disorders
This compound has also been investigated for its therapeutic potential in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. The mechanism involves inhibition of specific kinases associated with inflammatory pathways.
- Case Study: Compounds with similar structures have shown selectivity for IKK2, a kinase implicated in various inflammatory conditions. This selectivity enhances their therapeutic profile and minimizes off-target effects, making them suitable candidates for drug development .
2.1. Skin Care Formulations
In the realm of cosmetics, this compound is being explored for its potential as a stabilizing agent and active ingredient in skin care products. Its properties may enhance skin penetration and bioavailability of other active ingredients.
- Research Insight: Recent studies emphasize the importance of formulation stability and skin bioavailability in cosmetic products. This compound may play a role in improving these parameters, thus ensuring the efficacy of topical formulations .
Data Tables
To summarize the findings on this compound's applications, the following tables provide an overview of its pharmacological effects and potential cosmetic benefits.
Mechanism of Action
The mechanism of action of Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | H-Bond Acceptors | H-Bond Donors | Solubility (Water) |
|---|---|---|---|---|---|---|
| Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate | C₁₁H₁₄NNaO₂ | 223.2 | ~0.5 | 3 | 0 | High |
| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.2 | 1.2 | 3 | 1 | Moderate |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.6 | 1.8 | 4 | 1 | Low |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₁₃H₂₃NO₂ | 225.3 | 2.5 | 3 | 0 | Low |
*logP values estimated based on structural features.
Biological Activity
Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a branched alkyl substituent, which may influence its interaction with biological targets. The structural formula can be represented as:
This compound is soluble in water due to the presence of the sodium ion and acetate group, facilitating its bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, bioactive compounds derived from microbial sources have shown dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). These compounds can selectively target bacterial cells while sparing normal eukaryotic cells, which is crucial for minimizing side effects in therapeutic applications .
Anticancer Activity
The compound's potential as an anticancer agent is supported by research demonstrating that related pyridine derivatives can inhibit the proliferation of various cancer cell lines. For example, certain synthesized taxoids have shown high potency against multidrug-resistant cancer cell lines, suggesting that structural modifications around the pyridine nucleus can enhance anticancer activity .
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for various cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 12.0 |
These results indicate a promising anticancer profile, warranting further investigation into its mechanisms and potential clinical applications.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are crucial for evaluating its therapeutic potential. Preliminary data suggest favorable oral bioavailability and low toxicity in animal models, but specific pharmacokinetic profiles remain to be fully characterized .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Sodium 2-[3-(2-methylpropyl)pyridin-4-yl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves ester hydrolysis of precursors like (4aR)-1-[(3-chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester under basic conditions to yield the sodium carboxylate . Optimization includes monitoring pH (8–10), temperature (60–80°C), and reaction time (6–12 hours) via TLC or HPLC. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures removal of unreacted starting materials .
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Methodological Answer : Combine chromatographic (HPLC with C18 columns, gradient elution) and spectroscopic techniques (¹H/¹³C NMR, IR). For example, ¹H NMR should confirm the absence of ester peaks (δ 4.1–4.3 ppm for ester methylene) and presence of carboxylate resonance (δ 170–175 ppm in ¹³C NMR). Quantitative purity assessment via HPLC-UV (λ = 254 nm) with reference standards (e.g., EP impurity profiles) is critical .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Based on structurally related pyridine-acetic acid derivatives, implement GHS Category 4 precautions: use fume hoods for inhalation risks (TLV 10 mg/m³), nitrile gloves for dermal protection, and emergency eyewash stations. Acute toxicity data (oral LD₅₀ ~300–2000 mg/kg in rodents) suggest strict PPE and spill containment protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer : For ambiguous NMR signals (e.g., overlapping pyridine ring protons), use 2D techniques (COSY, HSQC) to assign coupling patterns. X-ray crystallography (via SHELXL refinement) provides definitive conformation analysis, as demonstrated for ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate derivatives . Computational modeling (DFT at B3LYP/6-31G* level) can predict vibrational spectra (IR) and validate experimental data .
Q. What advanced strategies are effective for impurity profiling and quantification?
- Methodological Answer : Employ hyphenated LC-MS/MS (ESI+ mode) to detect trace impurities like (2RS)-2-[3-(2-methylpropyl)-phenyl]propanoic acid (EP Impurity A) or 3-[4-(2-methylpropyl)phenyl]propanoic acid (EP Impurity F) . For co-eluting impurities, use orthogonal methods: ion-pair chromatography (e.g., heptafluorobutyric acid as ion-pair reagent) or chiral columns for enantiomeric resolution .
Q. How can the compound’s interaction with biological targets be mechanistically studied?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) with receptors. Molecular docking (AutoDock Vina) can model interactions with pyridine-binding enzymes (e.g., kinases). For in vitro assays, fluorescent probes (e.g., dansyl chloride) track conformational changes in target proteins upon ligand binding .
Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (pH 1–13 buffers, 40–80°C) with UPLC-PDA monitoring. Identify degradation products via high-resolution Q-TOF-MS. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life, while Arrhenius modeling extrapolates kinetic parameters (Ea, t₉₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
